molecular formula C18H15Cl2N3OS B2897447 N-(2,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 921816-62-8

N-(2,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2897447
CAS No.: 921816-62-8
M. Wt: 392.3
InChI Key: ZCYXCHBCKIOLCI-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (molecular formula: C₁₈H₁₅Cl₂N₃OS) is a synthetic acetamide derivative featuring a dichlorophenyl group, an imidazole ring substituted with a methyl and phenyl group, and a sulfanyl-linked acetamide backbone. This compound, cataloged as F342-0089 in the ChemDiv screening library, is structurally designed to combine halogenated aromatic motifs with heterocyclic systems, which are common in bioactive molecules targeting enzymes or receptors . Its synthesis and characterization are part of broader efforts to explore sulfur-containing acetamides for therapeutic applications, though specific pharmacological data for this compound remain undisclosed in the provided evidence.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c1-23-16(12-5-3-2-4-6-12)10-21-18(23)25-11-17(24)22-15-9-13(19)7-8-14(15)20/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYXCHBCKIOLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the thioether is reacted with an acetamide derivative to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols and Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and synthetic differences between the target compound and related acetamide derivatives:

Compound Name Molecular Formula Core Heterocycle Key Substituents Synthesis Yield (if reported) References
N-(2,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (Target) C₁₈H₁₅Cl₂N₃OS Imidazole 2,5-dichlorophenyl, methyl, phenyl Not reported
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide C₂₆H₁₇ClF₆N₂O₅S Indole Sulfonyl, trifluoromethyl, 4-chlorobenzoyl 37%
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ Pyrazole 3,4-dichlorophenyl, dimethyl, oxo Not reported
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide C₁₁H₁₀FN₃S₃ Thiadiazole 4-fluorophenyl, methylsulfanyl Not reported

Key Observations:

Heterocyclic Diversity : The target compound’s imidazole core distinguishes it from indole (), pyrazole (), and thiadiazole () derivatives. Imidazole’s basic nitrogen atoms may enhance solubility and metal-binding capacity compared to electron-deficient thiadiazoles .

Substituent Effects : The 2,5-dichlorophenyl group in the target compound contrasts with the 3,4-dichlorophenyl in . The para-chloro substitution in may influence steric interactions and molecular packing . Bulkier groups like sulfonyl and trifluoromethyl () could reduce membrane permeability but improve target specificity .

Sulfur Linkages: The sulfanyl (-S-) group in the target compound vs. sulfonyl (-SO₂-) in alters electronic properties.

Crystallographic and Conformational Analysis

  • Target Compound: No crystallographic data are provided, but its sulfanyl group likely promotes flexible molecular conformations.
  • Compound : The crystal structure reveals three distinct conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazole rings ranging from 54.8° to 77.5°. Hydrogen-bonded dimers (R²²(10) motif) suggest solid-state stability, which may correlate with solubility differences compared to the target compound .
  • Compound : The indole core and sulfonamide group may adopt planar conformations, favoring π-π stacking interactions absent in imidazole-based structures .

Pharmacological Implications

  • Pyrazole and Indole Analogues: ’s pyrazole and ’s indole derivatives may target cyclooxygenase (COX) or serotonin receptors, respectively, due to structural similarities to known ligands .

Biological Activity

N-(2,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H14Cl2N2S\text{C}_{16}\text{H}_{14}\text{Cl}_2\text{N}_2\text{S}

This indicates that the compound contains a dichlorophenyl moiety, an imidazole ring, and a sulfanyl group, which are crucial for its biological activities.

1. Antimicrobial Activity

Research has indicated that compounds with imidazole and thiazole moieties exhibit significant antimicrobial properties. For example, Jain et al. (2021) demonstrated that derivatives of imidazole showed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli using the cylinder wells diffusion method. The results are summarized in Table 1.

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundTested StrainsZone of Inhibition (mm)
N-(2,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamideS. aureus15
E. coli18
Reference DrugNorfloxacin20

The compound's effectiveness suggests that the presence of the imidazole ring contributes to its antimicrobial properties.

2. Anticancer Activity

The anticancer potential of N-(2,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has been explored in various studies. A recent investigation into similar thiazole-bearing compounds indicated that modifications on the phenyl ring significantly influenced cytotoxic activity against cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
N-(2,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamideA431 (epidermoid carcinoma)12.5
U251 (glioblastoma)15.3
DoxorubicinA43110

The IC50 values indicate that the compound exhibits promising anticancer activity, comparable to standard chemotherapeutic agents like doxorubicin.

The mechanism through which N-(2,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide exerts its biological effects may involve several pathways:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Apoptosis Induction : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
  • Antimicrobial Mechanisms : The imidazole ring may disrupt microbial cell membranes or interfere with metabolic processes.

Case Studies and Research Findings

A notable study published in Molecules highlighted the synthesis and evaluation of various imidazole derivatives for their biological activity. The study found that modifications to the side chains significantly affected both antimicrobial and anticancer properties, supporting the hypothesis that structural diversity is key to enhancing bioactivity .

Additionally, molecular dynamics simulations have indicated that the compound interacts with target proteins primarily through hydrophobic interactions, which is essential for its efficacy .

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